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Compound of Interest

Compound Name: Sclareol glycol

Cat. No.: B1249286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Sclareol, a natural diterpene alcohol extracted from Salvia sclarea (clary sage), has garnered

significant attention in the scientific community for its diverse pharmacological activities. These

include anti-tumor, anti-inflammatory, antimicrobial, and neuroprotective effects, positioning it

as a promising scaffold for drug discovery. This guide provides a comprehensive assessment of

the drug-likeness of Sclareol and its key synthetic analogues, offering a comparative analysis

of their physicochemical properties and biological activities supported by experimental data.

Physicochemical Properties and Drug-Likeness
Assessment
A key initial step in drug development is the evaluation of a compound's drug-likeness, often

assessed using Lipinski's Rule of Five. This rule predicts the oral bioavailability of a molecule

based on its physicochemical properties. A compound is considered to have favorable drug-like

properties if it meets the following criteria:

Molecular Weight (MW): ≤ 500 Da

Logarithm of the n-octanol/water partition coefficient (logP): ≤ 5

Hydrogen Bond Donors (HBD): ≤ 5

Hydrogen Bond Acceptors (HBA): ≤ 10
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The table below summarizes the calculated physicochemical properties of Sclareol and its

prominent synthetic analogues, providing a comparative view of their adherence to Lipinski's

Rule of Five.

Compoun
d

Molecular
Formula

Molecular
Weight
(Da)

XLogP
Hydrogen
Bond
Donors

Hydrogen
Bond
Acceptor
s

Lipinski's
Rule of
Five
Violations

Sclareol C₂₀H₃₆O₂ 308.5 5.5 2 2
1 (XLogP >

5)

Sclareolide C₁₆H₂₆O₂ 250.4 3.5 0 2 0

Ambroxide C₁₆H₂₈O 236.4 4.7 0 1 0

Sclareol

oxide
C₁₈H₃₀O 262.4 5.7 0 1

1 (XLogP >

5)

Sclareol

glycol
C₁₆H₃₀O₂ 254.4 3.4 2 2 0

Data sourced from PubChem and other chemical databases.

As indicated in the table, Sclareol itself presents one violation of Lipinski's rule due to its high

lipophilicity (XLogP > 5). While not an absolute disqualifier, this suggests potential challenges

with aqueous solubility and bioavailability. In contrast, its synthetic derivatives, Sclareolide,

Ambroxide, and Sclareol glycol, all fall within the desirable drug-like space with no violations.

Sclareol oxide, similar to the parent compound, also has an elevated XLogP value.

Comparative Biological Activities
The modification of the Sclareol scaffold has led to the development of analogues with altered

and, in some cases, enhanced biological activities. The following table provides a comparison

of the reported biological effects of Sclareol and its derivatives.
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Compound Biological Activity
Reported IC₅₀/EC₅₀ Values
(if available)

Sclareol
Anticancer, Anti-inflammatory,

Antimicrobial, Neuroprotective

Varies depending on cell line

and assay.

Sclareolide Anticancer, Antifungal
IC₅₀ values against various

cancer cell lines.

Sclareolide-Indole Conjugates
Anticancer (potent apoptosis

inducers)

IC₅₀ values in the low

micromolar range against

K562 and MV4-11 cancer cell

lines[1][2][3][4].

Ambroxide
Primarily used as a fragrance

and fixative

Limited publicly available data

on potent bioactivity.

Sclareol oxide Fragrance ingredient
Limited publicly available data

on potent bioactivity.

Sclareol glycol
Anxiogenic, adaptogenic, and

memory-facilitator effects

Data primarily from in vivo

studies.

Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key

experimental assays are provided below.

In Silico ADMET Prediction Protocol
In silico (computer-based) prediction of Absorption, Distribution, Metabolism, Excretion, and

Toxicity (ADMET) properties is a crucial first step in evaluating the drug-likeness of a

compound.

Compound Structure Preparation:

Obtain the 2D or 3D structure of the molecule of interest (e.g., in SDF or SMILES format).

Ensure the structure is correctly represented, including appropriate protonation states at

physiological pH (7.4).
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Selection of Prediction Software:

Utilize established and validated software platforms for ADMET prediction. Examples

include SwissADME, pkCSM, or commercial packages like Schrödinger's QikProp or

Dassault Systèmes' BIOVIA Discovery Studio.

Calculation of Physicochemical Properties:

Input the prepared molecular structure into the chosen software.

Calculate key physicochemical descriptors relevant to ADMET properties, including:

Molecular Weight (MW)

logP (lipophilicity)

Topological Polar Surface Area (TPSA)

Number of Hydrogen Bond Donors and Acceptors

Number of Rotatable Bonds

Prediction of ADMET Properties:

Absorption: Predict human intestinal absorption (HIA), Caco-2 cell permeability, and P-

glycoprotein (P-gp) substrate/inhibitor status.

Distribution: Predict blood-brain barrier (BBB) penetration, plasma protein binding (PPB),

and volume of distribution (VDss).

Metabolism: Predict cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9,

CYP2C19, CYP2D6, CYP3A4) and substrate status.

Excretion: Predict total clearance and renal organic cation transporter (OCT2) substrate

status.

Toxicity: Predict AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity),

hepatotoxicity, and skin sensitization.
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Analysis and Interpretation:

Analyze the predicted ADMET profile in the context of the intended therapeutic application.

Compare the predicted properties to established thresholds for drug-likeness (e.g.,

Lipinski's Rule of Five).

Identify potential liabilities that may require chemical modification to improve the

compound's pharmacokinetic and safety profile.

Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.

Cell Seeding:

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and

allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

Compound Treatment:

Prepare serial dilutions of the test compound (Sclareol or its analogues) in a suitable

solvent (e.g., DMSO) and then in cell culture medium to the desired final concentrations.

Remove the old medium from the cells and replace it with the medium containing the test

compounds. Include a vehicle control (medium with the solvent at the highest

concentration used) and a positive control (a known cytotoxic agent).

Incubation:

Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

MTT Addition:

After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a

final concentration of 0.5 mg/mL.
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Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of

formazan crystals by viable cells.

Solubilization of Formazan:

Carefully remove the medium containing MTT.

Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to

dissolve the purple formazan crystals.

Absorbance Measurement:

Measure the absorbance of the solubilized formazan solution using a microplate reader at

a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract

background absorbance.

Data Analysis:

Calculate the percentage of cell viability for each concentration of the test compound

relative to the vehicle control.

Plot the percentage of cell viability against the compound concentration and determine the

half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Visualizing Key Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams have

been generated using Graphviz.

General workflow for drug-likeness assessment.
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Simplified NF-κB signaling pathway and the potential inhibitory role of Sclareol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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